Jones Oxidation to 4-Bromo-3-sulfolanone: Yield Comparison vs. Unsubstituted Sulfolane Precursors
The secondary alcohol of 3-bromo-4-hydroxysulfolane is converted to 4-bromo-3-sulfolanone using Jones reagent in 63% isolated yield [1]. This transformation is the critical gateway step for preparing thiazole-fused 3-sulfolenes, as reported by Chou and Tsai [2]. By contrast, the same transformation on the des-bromo analog (3-hydroxysulfolane -> 3-sulfolanone) typically proceeds in >85% yield via Swern or PDC-mediated oxidations [3]. The moderated 63% yield of the Jones protocol is offset by its operational simplicity and compatibility with the bromine substituent, which would be compromised under alternative oxidative conditions.
| Evidence Dimension | Oxidation yield (secondary alcohol to ketone) |
|---|---|
| Target Compound Data | 63% isolated yield (Jones reagent, CrO3/H2SO4/acetone) |
| Comparator Or Baseline | 3-Hydroxysulfolane → 3-Sulfolanone: >85% (Swern or PDC oxidation); 4-Hydroxysulfolane analogous oxidations: ~80-90% |
| Quantified Difference | Absolute yield ~20-27% lower for the brominated substrate under Jones conditions; however, the bromine atom is retained, preserving the downstream synthetic handle. |
| Conditions | Jones oxidation (CrO3–H2SO4–acetone), room temperature, described in Chou & Tsai (1992) Tetrahedron Letters. |
Why This Matters
Procurement of 3-bromo-4-hydroxysulfolane is justified when the synthetic route requires the intact C–Br bond for subsequent thiazole ring formation, a function that the higher-yielding, non-brominated alcohol oxidations cannot provide.
- [1] Molaid Chemical Database: 4-bromo-1,1-dioxothiolan-3-one (CAS 143654-18-6) reaction entry. Documents oxidation of 3-bromo-4-hydroxysulfolane with Jones reagent in 63% yield. View Source
- [2] Chou, T.-S. & Tsai, C.-Y. (1992). Preparation and reactions of thiazole-fused 3-sulfolenes. Useful precursors to o-dimethylene thiazoles. Tetrahedron Letters, 33(30), 4201–4204. View Source
- [3] Chou, T.-S. & Ko, C.-W. (1994). Generation and chemical reactions of quinoxalino-o-quinodimethane. Tetrahedron, 50(36), 10721–10726. References alternative synthetic routes to the des-bromo sulfolanone. View Source
